molecular formula C4H6O3 B042840 1,4-Dioxan-2-one CAS No. 3041-16-5

1,4-Dioxan-2-one

Cat. No.: B042840
CAS No.: 3041-16-5
M. Wt: 102.09 g/mol
InChI Key: VPVXHAANQNHFSF-UHFFFAOYSA-N
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Description

1,4-Dioxan-2-one, also known as para-dioxanone, is a heterocyclic organic compound with the molecular formula C4H6O3. It is a lactone of 2-(2-hydroxyethoxy)acetic acid and is known for its ability to undergo ring-opening polymerization to form polydioxanone, a biodegradable polymer. This compound is of significant interest due to its applications in biomedical engineering, particularly in the development of absorbable surgical sutures and other medical devices .

Mechanism of Action

Target of Action

1,4-Dioxan-2-one, also known as p-Dioxanone , is a monomer that can undergo ring-opening polymerization to give polydioxanone, a biodegradable implant material . It primarily targets membranes enriched in phosphatidylinositol 4,5-bisphosphate (PtdIns (4,5)P2) .

Mode of Action

This compound modifies membrane curvature and facilitates the formation of clathrin-coated invaginations . This interaction with its targets regulates receptor-mediated endocytosis .

Biochemical Pathways

The compound is involved in the aerobic biodegradation pathway . The biodegradability of this compound is determined by the carbon dioxide produced by the respiratory metabolism of microorganisms . The compound also undergoes reactions with dioxygen, forming an initiator radical and a peroxyradical .

Pharmacokinetics

It’s known that the compound can undergo ring-opening polymerization to form polydioxanone, a biodegradable material . This suggests that the compound may have good bioavailability and could be metabolized and excreted effectively.

Result of Action

The molecular and cellular effects of this compound’s action include changes in membrane curvature and facilitation of the formation of clathrin-coated invaginations . This can regulate receptor-mediated endocytosis . Additionally, the compound can cause genotoxic effects .

Action Environment

The action of this compound is influenced by environmental factors. The compound shows outstanding biodegradability and may be more adapted for biodegrading in liquid medium than in composting . The fate and transport of this compound in the environment is controlled by the compound’s physical and chemical properties, media transport characteristics, and the favorability of conditions for biodegradation .

Biochemical Analysis

Biochemical Properties

1,4-Dioxan-2-one can undergo ring-opening polymerization catalyzed by organic compounds of tin, such as tin (II) octoate or dibutyltin dilaurate, or by basic alkoxides such as aluminium isopropoxide . This process results in the formation of polydioxanone, a biodegradable, semicrystalline, and thermally labile polymer . The interactions of this compound with these catalysts are crucial for its biochemical reactions.

Cellular Effects

The cellular effects of this compound are primarily observed in its polymeric form, polydioxanone (PPDO). PPDO has been shown to have outstanding biodegradability . It has been used in the creation of biocompatible and amphiphilic chitosan-graft-poly(this compound) (CS-g-PPDO) copolymers, which can self-assemble into micelles in aqueous medium . These micelles can be used as drug carriers, indicating the potential influence of this compound on cellular function.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its transformation into polydioxanone through ring-opening polymerization . This process is facilitated by the interaction of this compound with certain catalysts, leading to changes in its molecular structure . The resulting polydioxanone can interact with various biomolecules, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are observed over time as it undergoes polymerization to form polydioxanone . The stability and degradation of this compound are influenced by the conditions under which the polymerization process occurs . Long-term effects on cellular function are primarily related to the biodegradability of the resulting polydioxanone .

Dosage Effects in Animal Models

It is known that this compound can be toxic at high doses

Metabolic Pathways

This compound is involved in the metabolic pathway of ring-opening polymerization . This process is facilitated by the interaction of this compound with certain catalysts, leading to the formation of polydioxanone . The enzymes and cofactors involved in this process are crucial for the metabolism of this compound.

Transport and Distribution

This compound is easily distributed in the aquatic environment and is difficult to remove from raw water in the drinking water purification processes . This suggests that this compound can be transported and distributed within cells and tissues, potentially interacting with various transporters or binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxan-2-one can be synthesized through the continuous gas-phase dehydrogenation of diethylene glycol using a copper or copper chromite catalyst at a temperature of approximately 280°C. This method yields up to 86% of the desired product. The removal of excess diethylene glycol is crucial to ensure the stability of the monomer .

Industrial Production Methods

In industrial settings, the purification of this compound involves dissolving the crude reaction product in an aliphatic ester solvent, forming crystals of this compound, and filtering the mixture to recover the crystalline product. This method ensures a high purity of the compound, which is essential for its use in medical applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid or dinitrogen tetroxide.

    Polymerization: Tin(II) octoate, dibutyltin dilaurate, or aluminum isopropoxide.

Major Products

    Oxidation: Diglycolic acid.

    Polymerization: Polydioxanone.

Scientific Research Applications

1,4-Dioxan-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

1,4-Dioxan-2-one is similar to other cyclic esters and ethers, such as:

Uniqueness

This compound is unique due to its specific structure, which allows it to form polydioxanone, a polymer with exceptional mechanical properties, flexibility, biocompatibility, and biodegradability. These characteristics make it particularly valuable in biomedical applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,4-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4-3-6-1-2-7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVXHAANQNHFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29223-92-5
Record name Poly(p-dioxanone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29223-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801336935
Record name Dioxanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3041-16-5
Record name Dioxanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3041-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dioxanone
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Record name 1,4-Dioxan-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60534
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Record name Dioxanone
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Record name 1,4-dioxan-2-one
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Record name P-DIOXANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-dioxan-2-one?

A1: this compound has the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol.

Q2: How is this compound typically characterized spectroscopically?

A2: Researchers commonly use Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to characterize the structure of this compound and its polymers. [, , , , ]

Q3: What is the significance of the ceiling temperature in this compound polymerization?

A3: The ceiling temperature of poly(this compound) (PPDO) is relatively low (265°C) []. This means that above this temperature, depolymerization back to the monomer is favored, which can pose challenges during melt processing.

Q4: How does the presence of this compound affect the properties of its copolymers?

A4: The incorporation of this compound can significantly alter the thermal and mechanical properties of its copolymers. For instance, increasing the this compound content can lower the glass transition temperature, melting point, and crystallinity of the resulting copolymers. [, , , , ]

Q5: What makes poly(this compound) attractive for biomedical applications?

A5: PPDO is biodegradable, biocompatible, and possesses suitable mechanical properties for various biomedical applications. It degrades primarily through hydrolysis, breaking down into biocompatible monomers. [, , , , ]

Q6: What types of initiators are used for the ring-opening polymerization of this compound?

A6: Various initiators have been investigated, including tin(II) octanoate (Sn(Oct)2) [, , , , ], aluminum alkoxides (e.g., Al(OiPr)3) [, , , ], and lanthanide compounds (e.g., La(OiPr)3) [, ].

Q7: What is the mechanism of this compound polymerization?

A7: The polymerization proceeds through a coordination-insertion mechanism, where the initiator attacks the acyl-oxygen bond of the this compound ring, leading to ring-opening and chain propagation. [, , , ]

Q8: Can enzymes be used to catalyze this compound polymerization?

A8: Yes, immobilized lipases, such as lipase CA from Candida antarctica, have been successfully employed for the metal-free synthesis of PPDO through enzymatic ring-opening polymerization. []

Q9: How does the choice of initiator influence the polymerization of this compound?

A9: The initiator's nature influences the polymerization rate, molecular weight, and polydispersity of the resulting PPDO. For instance, titanium alkoxides, like Ti(OiPr)4, enable rapid polymerization with high monomer conversions in short reaction times. []

Q10: How can the molecular weight of PPDO be controlled during synthesis?

A10: Molecular weight can be controlled by adjusting reaction parameters like monomer-to-initiator ratio, temperature, and time. Additionally, incorporating co-initiators like benzyl alcohol can further fine-tune molecular weight and introduce specific end groups. []

Q11: Have there been computational studies on this compound polymerization?

A11: Yes, theoretical investigations have explored the thermodynamics of this compound polymerization, including calculating parameters like enthalpy, entropy, and Gibbs free energy to assess monomer reactivity and polymerizability. []

Q12: How do structural modifications of this compound derivatives affect their polymerization?

A12: Introducing substituents on the this compound ring, such as in 5-benzyloxymethyl-1,4-dioxan-2-one, can impact its reactivity and the properties of the resulting polymers. [] These modifications can alter monomer reactivity, polymer thermal properties, and degradation rates.

Q13: What is the solubility behavior of this compound?

A13: this compound exhibits good solubility in a range of organic solvents, including tetrahydrofuran, acetone, and various alcohols. Understanding its solubility is crucial for polymerization and processing. [, , ]

Q14: Have this compound-based polymers been explored for drug delivery applications?

A14: Yes, PPDO and its copolymers are being investigated as potential materials for drug delivery systems due to their biodegradability and biocompatibility. Their degradation rate can be tailored by adjusting copolymer composition and microstructure. [, , ]

Q15: How does the composition of PPDO copolymers impact drug release?

A15: The release rate of drugs from PPDO-based drug delivery systems can be controlled by adjusting the copolymer composition. For example, increasing the hydrophilicity of the copolymer generally leads to faster drug release. []

Q16: What are the advantages of using biodegradable polymers like PPDO in biomedical applications?

A16: Biodegradable polymers like PPDO offer significant advantages as they can degrade and be absorbed by the body, eliminating the need for a second surgery for implant removal. [, , ]

Q17: Is this compound considered environmentally harmful?

A17: While this compound itself hasn't been extensively studied for ecotoxicological effects, its biodegradable nature suggests a lower environmental persistence compared to non-degradable polymers. []

Q18: Are there plants capable of degrading this compound?

A18: Yes, certain plants, like Echinodorus cordifolius, have demonstrated the ability to degrade this compound, highlighting a potential bioremediation strategy. []

Q19: What are some alternatives to this compound for synthesizing biodegradable polymers?

A19: Other cyclic monomers like lactide, glycolide, ε-caprolactone, and trimethylene carbonate are commonly used alternatives, each offering distinct properties that can be tailored for specific applications. [, , , , , ]

Q20: Beyond biomedicine, what other fields benefit from this compound research?

A20: The development of biodegradable polymers from this compound extends to various fields, including packaging, agriculture, and textiles, contributing to sustainable material solutions. []

Q21: How has the research on this compound evolved?

A21: Early research focused on understanding the fundamental polymerization kinetics and thermodynamics of this compound. Recent efforts have shifted towards developing controlled polymerization techniques, synthesizing well-defined copolymers, and exploring diverse applications, particularly in the biomedical field. [, , , ]

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